4-Bromospiperone

Descripción

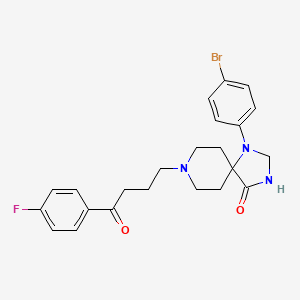

Structure

3D Structure

Propiedades

Número CAS |

76139-30-5 |

|---|---|

Fórmula molecular |

C23H25BrFN3O2 |

Peso molecular |

474.4 g/mol |

Nombre IUPAC |

1-(4-bromophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |

InChI |

InChI=1S/C23H25BrFN3O2/c24-18-5-9-20(10-6-18)28-16-26-22(30)23(28)11-14-27(15-12-23)13-1-2-21(29)17-3-7-19(25)8-4-17/h3-10H,1-2,11-16H2,(H,26,30) |

Clave InChI |

ALHZOZGEQMHCRV-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)Br)CCCC(=O)C4=CC=C(C=C4)F |

SMILES canónico |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)Br)CCCC(=O)C4=CC=C(C=C4)F |

Otros números CAS |

76139-30-5 |

Sinónimos |

4-bromospiperone 4-bromospiperone, 77Br-labeled 4-bromospiroperidol p-bromospiperone p-bromospiroperidol |

Origen del producto |

United States |

Synthetic Methodologies and Radiochemical Derivatization of 4 Bromospiperone for Research Applications

Non-Radioactive Synthesis of 4-Bromospiperone

The non-radioactive synthesis of this compound typically involves the direct bromination of the parent compound, spiperone (B1681076). This process is generally achieved by reacting spiperone with elemental bromine under controlled conditions. The resulting this compound can then be used as a reference standard or for biological evaluation to assess the impact of bromination on its pharmacological properties. Studies have indicated that bromination does not significantly alter the dopamine (B1211576) receptor binding affinity or the in vivo biological activities of spiperone nih.gov.

Radiosynthesis of Bromine Isotopes (e.g., [75Br]-, [76Br]-, and [77Br]-4-Bromospiperone)

The incorporation of bromine radioisotopes, particularly positron-emitting isotopes like 75Br, 76Br, and 77Br, into the this compound structure has yielded valuable radiotracers for PET and SPECT imaging. These isotopes offer distinct advantages, with 76Br and 77Br being particularly well-suited for neuroreceptor imaging due to their appropriate half-lives and emission characteristics wikipedia.orgnih.gov.

Table 1: Properties of Bromine Isotopes Used in Radiopharmaceutical Synthesis

| Isotope | Half-life | Primary Emission | Application | Notes |

| 75Br | 96.7 min | Positron (β+) | PET Imaging | Shorter half-life limits the time window for synthesis and imaging. |

| 76Br | 16.2 h | Positron (β+) | PET Imaging | Longer half-life allows for more complex synthesis and imaging protocols, offering greater flexibility. |

| 77Br | 57.04 h | Positron (β+) | PET/SPECT Imaging | Longest half-life among the common positron-emitting bromine isotopes, suitable for SPECT and extended PET studies. |

Specific Methods for Bromine-77 (B1219884) Labeling

The labeling of this compound with bromine-77 ([77Br]-4-Bromospiperone) has been successfully achieved primarily through electrophilic substitution reactions. This method typically involves using no-carrier-added (NCA) 77Br, often generated from a cyclotron. The radiolabeling process involves reacting a suitable precursor with the radioactive bromine source. [77Br]-4-Bromospiperone has demonstrated specific localization in dopamine D2 receptors in both animal models and human studies, making it a valuable tool for in vivo receptor mapping nih.govresearchgate.netsnmjournals.orgscilit.com. Its binding characteristics have been shown to parallel those of tritium-labeled spiperol, confirming its utility in receptor studies researchgate.net.

Specific Methods for Bromine-76 (B1195326) Labeling

The synthesis of [76Br]-4-Bromospiperone is also predominantly carried out via electrophilic bromination. This approach often utilizes organotin precursors, such as tributylstannane derivatives, which readily undergo electrophilic attack by radiobromine researchgate.netnih.gov. Bromine-76 can be produced via nuclear reactions like 75As(³He, 2n)⁷⁶Br or 76Se(p, n)⁷⁶Br researchgate.net. The resulting [76Br]-4-Bromospiperone has been prepared with very high specific activities, exceeding 1 Ci/µmol osti.gov. In vivo studies, including PET imaging in baboons, have confirmed its preferential localization in brain regions rich in dopaminergic receptors, demonstrating its utility for quantitative neuroreceptor imaging researchgate.netosti.gov. The longer half-life of 76Br compared to 75Br provides a broader time window for synthesis, purification, and imaging procedures wikipedia.org.

Radiosynthesis of Carbon-11 (B1219553) Labeled Analogues (if applicable)

While the focus is on brominated analogues, it is pertinent to note that related spiperone derivatives have also been labeled with carbon-11 ([11C]), a short-lived positron emitter (t½ = 20.3 min), for PET imaging of dopamine receptors. For instance, [11C]spiroperidol and its analogues, such as (N-[11C]methyl)benperidol ([11C]NMB), have been synthesized via N-methylation using [11C]methyl iodide snmjournals.orgresearchgate.netosti.gov. These [11C]-labeled compounds also exhibit high affinity for dopamine D2 receptors and are widely used in PET studies to assess receptor density and occupancy in various neurological and psychiatric conditions nih.govethernet.edu.etcapes.gov.br. The development of these [11C]-labeled compounds highlights the broader research landscape in which this compound derivatives operate.

Table 2: Synthesis and Labeling Strategies for Brominated Spiperone Derivatives

| Compound | Labeling Method | Precursor Strategy | Key Findings/Applications | Citations |

| This compound (Non-radioactive) | Bromination of Spiperone | Reaction of spiperone with bromine. | Prepared for biological activity evaluation. | nih.gov |

| [77Br]-4-Bromospiperone | Electrophilic Bromination | No-carrier-added 77Br-. | Used for imaging dopamine D2 receptors in humans and animals; binding parallels 3H-spiroperidol. | nih.govresearchgate.netsnmjournals.orgscilit.com |

| [76Br]-4-Bromospiperone | Electrophilic Bromination | Tributylstannane precursor; no-carrier-added 76Br-. | High specific activity achieved; used for quantitative in-vivo imaging of neuroleptic receptors; PET studies in baboons showed selective uptake in dopaminergic areas. | researchgate.netresearchgate.netnih.govosti.gov |

| [75Br]-4-Bromospiperone | Electrophilic Bromination | No-carrier-added 75Br-. | Evaluated for PET imaging of dopaminergic receptor areas; showed preferential localization in cerebral tissues rich in receptors. | researchgate.net |

Purification and Quality Control for Radioligand Integrity in Research

Ensuring the integrity of radioligands is paramount for accurate research findings. Following radiosynthesis, rigorous purification and quality control (QC) procedures are essential. Techniques such as High-Performance Liquid Chromatography (HPLC) are routinely employed to separate the desired radiolabeled product from unreacted precursors, byproducts, and free radioisotope, thereby achieving high radiochemical purity, often exceeding 98% researchgate.net.

Quality control also involves assessing the specific activity (radioactivity per unit mass) of the synthesized radioligand, which is critical for achieving sufficient signal in imaging studies. High specific activities, such as those achieved for [76Br]-4-Bromospiperone (>1 Ci/µmol), are desirable osti.gov. Furthermore, binding assays, such as bead-based radioligand binding assays, can be utilized to confirm the target-binding fraction and specificity of the radioligand, ensuring its suitability for in vitro and in vivo applications nih.govnih.gov. These QC measures collectively guarantee the reliability and accuracy of data obtained from subsequent research experiments.

Table 3: Radiosynthesis of Related Carbon-11 Labeled Analogues

| Compound | Labeling Method | Precursor Strategy | Key Findings/Applications | Citations |

| (N-[11C]methyl)benperidol ([11C]NMB) | N-methylation | [11C]methyl iodide | Used for PET investigation of D2 receptor binding; high radiochemical purity (>98%) and specific activity achieved. | researchgate.net |

| [11C]spiroperidol | N-methylation | [11C]methyl iodide | Used for imaging dopamine receptors in humans. | snmjournals.orgosti.gov |

| [11C]raclopride | N-methylation | [11C]methyl iodide | Used for PET imaging of D2-dopamine receptors; selective binding to D2 receptors. | nih.govethernet.edu.etcapes.gov.br |

Precursor Synthesis Strategies for Radiochemical Labeling

The success of radiochemical labeling hinges on the availability and efficient synthesis of appropriate precursors. For the electrophilic bromination of this compound derivatives, organotin compounds, particularly tributylstannane derivatives, serve as excellent precursors. These precursors are synthesized through established organometallic chemistry routes, allowing for regioselective introduction of the bromine radioisotope at the desired position researchgate.netnih.gov. The synthesis of these precursors must be robust and yield high-purity intermediates to ensure efficient radiolabeling. For [11C]-labeled analogues, precursors like [11C]methyl iodide are typically generated via automated radiosynthesis modules for subsequent N-methylation reactions researchgate.netosti.gov. The development of efficient precursor synthesis strategies is a continuous area of research, aiming to streamline the production of radiotracers.

Molecular and Cellular Pharmacological Characterization of 4 Bromospiperone

Functional Potency Assessment in Receptor-Coupled Assays

The functional potency of 4-bromospiperone is determined through various receptor-coupled assays that measure the biological response following receptor binding. As a derivative of the well-characterized dopamine (B1211576) antagonist spiperone (B1681076), its functional effects are primarily assessed at dopamine receptors, and to a lesser extent, at serotonin (B10506) receptors. ontosight.ai These assays are crucial for understanding whether the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor, and for quantifying its efficacy and potency in initiating or blocking cellular signaling events.

G Protein-Coupled Receptor (GPCR) Signaling Pathways

G protein-coupled receptors (GPCRs) are a major class of transmembrane proteins that transduce extracellular signals into intracellular responses. cecam.orgnih.gov The interaction of this compound with GPCRs, particularly dopamine D2-like receptors, initiates a cascade of intracellular events mediated by G proteins. ontosight.ainih.gov The functional consequence of this interaction is evaluated by measuring changes in second messenger concentrations or downstream effector activity. The binding of an antagonist like this compound is expected to block the signaling cascade typically initiated by an endogenous agonist.

One of the primary signaling pathways for D2-like dopamine receptors involves the inhibition of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). nih.govnih.gov This action is mediated by the Gαi/o subunit of the G protein. nih.gov As a dopamine antagonist, this compound's functional potency can be assessed by its ability to counteract the inhibitory effect of dopamine on stimulated adenylate cyclase activity. psychiatryonline.org In such assays, cells expressing the target receptor are first stimulated with an agent like forskolin (B1673556) to increase basal adenylate cyclase activity. Then, a dopamine agonist is added, which inhibits this activity. The potency of this compound is determined by its ability to reverse this inhibition, thereby restoring cAMP levels. Studies using [76Br]bromospiperone have been employed to investigate these modulatory effects on dopamine-sensitive adenylate cyclase systems. psychiatryonline.orgscribd.com

Calcium ions (Ca²⁺) are versatile second messengers involved in numerous cellular processes regulated by GPCRs. nih.gov Certain GPCRs, upon activation, couple to Gαq/11 proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov

Calcium mobilization assays are used to measure these changes in intracellular calcium concentration, typically using fluorescent indicators. googleapis.comabcam.com While D2-like receptors are primarily coupled to Gαi/o, their functional crosstalk with other receptors or promiscuous coupling to Gαq in certain cellular contexts can lead to measurable calcium signals. nih.gov In this context, this compound's antagonistic activity would be quantified by its ability to block the calcium influx or release initiated by a reference agonist. These assays provide a robust, often high-throughput, method for characterizing the functional potency of compounds like this compound at specific GPCRs. nih.govscientificlabs.co.uk

Receptor Internalization and Trafficking Studies (in vitro/cellular models)

Upon prolonged or intense agonist stimulation, many GPCRs undergo a process of desensitization, which often involves the internalization of the receptor from the cell surface into intracellular compartments. nih.govthermofisher.com This process, mediated by proteins such as β-arrestins and facilitated by clathrin-coated pits, serves to attenuate signaling and allows for either receptor degradation or recycling back to the plasma membrane. nih.govembopress.org

Studies on receptor internalization provide valuable insight into the long-term functional consequences of ligand binding. For an antagonist like this compound, it is typically expected to block agonist-induced receptor internalization. In vitro and cellular models, often employing fluorescently tagged receptors or antibodies, are used to visualize and quantify the movement of receptors from the cell surface. thermofisher.com By co-incubating cells with an agonist and varying concentrations of this compound, researchers can determine its potency in preventing receptor trafficking. This helps to differentiate its pharmacological profile from that of agonists, which actively promote internalization, or from other antagonists that may have different effects on receptor trafficking. frontiersin.orgelifesciences.org

Radioligand Properties for Quantitative Receptor Studies

The utility of this compound in quantitative receptor studies is significantly enhanced when it is labeled with a radioactive isotope, such as Bromine-76 (B1195326) (⁷⁶Br) or Bromine-77 (B1219884) (⁷⁷Br). ontosight.ainih.gov This radiolabeling allows for the non-invasive imaging and quantification of receptor distribution and density in vivo using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). openaccessjournals.comfrontiersin.org An ideal radioligand must exhibit high affinity and specificity for the target receptor, as well as favorable pharmacokinetic properties. diva-portal.org [⁷⁶Br]bromospiperone has been shown to be a valuable tool for in vivo imaging of neuroleptic receptors, particularly dopamine receptors in the striatum. nih.govosti.gov

Specific Activity Considerations

Specific activity is a critical parameter for a radioligand, representing the ratio of radioactivity to the mass of the compound (e.g., Curies per micromole, Ci/µmol). nih.gov For quantitative receptor studies, particularly PET, a very high specific activity is essential. nih.govosti.gov This ensures that the radioligand can be administered in trace amounts (a nanomolar or picomolar concentration) that occupy only a small fraction of the target receptors. openaccessjournals.com Administering a low mass of the compound avoids pharmacological effects that could alter the system being measured and prevents receptor saturation, which would invalidate quantitative analysis. cambridge.org

Research has demonstrated the successful preparation of [⁷⁶Br]bromospiperone with a very high specific activity, reported to be greater than 1 Ci/µmol. nih.govosti.gov This high specific activity is a key attribute that enables its use as an effective radioligand for the quantitative in vivo imaging of dopamine receptors. nih.gov

Data Table: Radioligand Properties of [⁷⁶Br]bromospiperone

| Property | Reported Value | Source(s) |

| Radioisotope | Bromine-76 (⁷⁶Br) | nih.govosti.gov |

| Specific Activity | > 1 Ci/µmol | nih.govosti.gov |

| Primary Application | In vivo imaging of neuroleptic (dopamine) receptors | nih.govcambridge.org |

| Imaging Modality | Positron Emission Tomography (PET) | nih.govcambridge.org |

Radiochemical Purity and Stability for Laboratory Use

The utility of radiolabeled this compound, particularly with bromine isotopes like 76Br and 77Br, in preclinical and clinical research hinges on its radiochemical purity and stability. snmjournals.org Radiochemical purity is a critical quality control parameter, defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form. iaea.org For a radiopharmaceutical to be effective and provide accurate data, a high degree of radiochemical purity is essential to ensure that the observed biological distribution is due to the target compound and not to radioactive impurities. iaea.org Generally, a radiochemical purity of at least 90% is considered acceptable for radiopharmaceuticals, though often the standards for release are much higher. researchgate.net

The determination of radiochemical purity involves separating the desired radiolabeled compound from potential impurities. iaea.org Techniques such as thin-layer chromatography (TLC), radio-TLC, and high-performance liquid chromatography (HPLC) are standard methods for these analyses. hec.gov.pknih.gov HPLC analysis is considered particularly suitable for identifying products of radiolysis, which can affect purity over time. nih.gov For instance, the quality control for [76Br]this compound involves ensuring that other radioactive species are not present in the final preparation. researchgate.net

The stability of the radiolabeled compound is another crucial factor, as radiochemical purity can decrease over time. This degradation can be caused by several factors, including radiolytic decomposition (damage caused by the radiation itself), oxidation-reduction reactions, and interactions with contaminants or container components. iaea.org Stability studies are therefore performed to establish the optimal storage conditions and shelf-life of the radiopharmaceutical. researchgate.net

Research has shown that radiolabeled this compound exhibits good stability under laboratory conditions. One study noted that the compound was stable for up to 24 hours, which is a sufficient timeframe for many experimental procedures, especially considering the physical half-lives of the commonly used bromine isotopes. hec.gov.pkunm.edu The stability is often dependent on the storage conditions, such as temperature. For many radiopharmaceuticals, storage at low temperatures (e.g., +4°C or frozen at -20°C) in the dark can significantly enhance stability and maintain high radiochemical purity over several hours or even days. researchgate.netmdpi.com The use of stabilizing agents, or quenchers, can also be employed to mitigate the effects of radiolysis. mdpi.com

The following tables summarize key aspects of quality control and stability for radiopharmaceuticals like this compound.

Table 1: Key Quality Control Parameters for Radiolabeled Compounds

| Parameter | Description | Typical Acceptance Criteria | Analytical Methods |

| Radionuclidic Purity | The proportion of the total radioactivity present as the specified radionuclide. | >99.9% | Gamma Spectroscopy |

| Radiochemical Purity | The proportion of the radionuclide present in the desired chemical form (e.g., [76Br]this compound). | >90-98% researchgate.netnih.govsnmjournals.org | Radio-TLC, HPLC nih.gov |

| Specific Activity | The amount of radioactivity per unit mass of the compound, often expressed in Ci/µmol or GBq/µmol. | As high as possible to minimize mass effects. nih.govcolab.ws | Calculated from radioactivity and mass measurements. |

Table 2: Representative Stability of a Radiopharmaceutical Under Different Storage Conditions This table provides a generalized example based on typical radiopharmaceutical stability studies.

| Storage Condition | Time Point (hours) | Radiochemical Purity (%) |

| Room Temperature | 0 | 99.1 ± 0.4 |

| 4 | 95.3 ± 1.2 | |

| 8 | 91.5 ± 1.8 | |

| 24 | 80.4 ± 6.3 mdpi.com | |

| Refrigerated (2-8 °C) | 0 | 99.2 ± 0.3 |

| 4 | 98.5 ± 0.5 | |

| 8 | 97.8 ± 0.6 | |

| 24 | 96.1 ± 0.9 | |

| Frozen (< -20 °C) | 24 | >95 mdpi.com |

| 48 | >95 mdpi.com |

Application of 4 Bromospiperone in Preclinical Receptor Mapping and Imaging Methodologies

In Vitro Quantitative Receptor Autoradiography

In vitro quantitative receptor autoradiography is a cornerstone technique for the precise anatomical localization and quantification of receptor binding sites in tissue sections. This method involves incubating fixed tissue slices with a radiolabeled ligand, such as radiolabeled 4-Bromospiperone, and then detecting the distribution and density of the bound ligand using sensitive imaging systems jove.comnih.govnih.gov.

Methodological Principles and Protocol Optimization in Tissue Sections

The fundamental principle of in vitro quantitative receptor autoradiography relies on the specific and saturable binding of a radioligand to its target receptor in tissue sections jove.comumich.edu. The protocol typically involves preparing thin cryosections of brain tissue, followed by incubation with a range of concentrations of the radiolabeled this compound. To ensure specificity and to differentiate between specific receptor binding and non-specific binding to other cellular components, parallel sections are incubated with an excess of unlabeled competitor ligands jneurosci.orgumich.edu.

Optimization of the protocol is crucial for accurate quantification. This includes determining optimal incubation buffer conditions (pH, ionic strength), temperature, and incubation time to achieve equilibrium binding jove.comumich.edu. The concentration of the radioligand is typically set at 5-6 times the dissociation constant (Kd) to ensure saturation of receptor sites jove.com. Careful washing steps are employed to remove unbound or non-specifically bound radioligand before exposure to imaging media, such as high-resolution film or phosphor imaging plates jove.comnih.gov. The use of phosphor imaging plates offers advantages such as increased sensitivity and reduced exposure times, particularly beneficial for ligands with short half-lives or low binding affinities springernature.com.

Localization and Quantification of Receptors in Animal Brain Slices

Following incubation and washing, the radiolabeled this compound-bound tissue sections are exposed to a sensitive detector (e.g., autoradiographic film or a digital imaging system) to capture the distribution of radioactivity jove.comnih.gov. The resulting autoradiograms provide high-resolution images that reflect the spatial distribution of the target receptors. Regions of interest (ROIs), such as specific brain nuclei or cortical layers, are then identified using anatomical atlases and histological stains jneurosci.orgnih.gov.

Quantification involves measuring the optical density or pixel intensity within these ROIs. This signal intensity is then converted into absolute receptor density values (e.g., fmol/mg tissue) by calibrating against calibrated radioactive standards of known concentration jneurosci.orgnih.gov. Studies using radiolabeled spiperone (B1681076) derivatives have demonstrated high binding densities in areas rich in dopamine (B1211576) D2 receptors, such as the striatum, nucleus accumbens, and olfactory tubercle, as well as in regions expressing serotonin (B10506) 5-HT2A receptors, like the frontal and cingulate cortex nih.govfrontiersin.orgumich.edu.

Analysis of Receptor Density (Bmax) and Affinity (Kd) in Tissue Preparations

Saturation binding experiments, where tissue sections are incubated with increasing concentrations of the radioligand, are essential for determining key binding parameters: the maximum number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) turkupetcentre.netgraphpad.comrevvity.comumich.edu. Bmax represents the total concentration of specific binding sites for the radioligand in the tissue, while Kd reflects the affinity of the radioligand for the receptor, indicating the concentration at which 50% of the binding sites are occupied turkupetcentre.netgraphpad.comrevvity.com.

These parameters are typically derived by fitting the binding data (specifically bound radioligand vs. free radioligand concentration) to a non-linear regression model, such as the one-site or two-site binding model turkupetcentre.netgraphpad.com. The Woolf-Hanes plot or Scatchard plot were historically used, but non-linear regression analysis is now preferred for greater accuracy turkupetcentre.netgraphpad.com. For this compound, such studies would aim to characterize its affinity and density at dopamine D2 and serotonin 5-HT2A receptors in various brain regions. For example, studies using [3H]spiperone (a closely related analog) have reported high affinity (low Kd values) for D2 receptors in the rat striatum nih.govumich.edu.

Table 1: Representative Receptor Binding Parameters (Illustrative Data)

| Receptor Subtype | Brain Region | Bmax (fmol/mg protein) | Kd (nM) | Reference (Illustrative) |

| Dopamine D2 | Striatum | 290-360 | ~0.5-1.5 | nih.govumich.eduresearchgate.net |

| Dopamine D2 | Frontal Cortex | 50-100 | ~1.0-2.0 | nih.govumich.edu |

| Serotonin 5-HT2A | Frontal Cortex | 10-15 | ~0.06 | news-medical.net |

| Serotonin 5-HT2A | Hippocampus | 5-10 | ~0.1 | frontiersin.orgnews-medical.net |

Note: The data in this table are illustrative, representing typical findings for spiperone or related ligands at these receptor subtypes and are based on general knowledge of the field and cited literature. Specific Bmax and Kd values for this compound would be detailed in dedicated studies.

Ex Vivo Autoradiography and Biodistribution in Animal Models

Ex vivo autoradiography and biodistribution studies complement in vitro methods by examining the distribution and binding of radioligands in intact animal models, providing insights into receptor occupancy and in vivo pharmacokinetics.

Receptor Occupancy Studies in Rodent Models

Receptor occupancy (RO) studies are designed to determine the extent to which a test compound occupies its target receptors in vivo. In ex vivo RO studies, animals are administered a "cold" (non-radiolabeled) test compound, followed by sacrifice and harvesting of brain tissue nih.govpsychogenics.comgiffordbioscience.comrotman-baycrest.on.ca. The brain tissue is then sectioned, and these sections are incubated with a radiolabeled ligand (such as radiolabeled this compound) that binds to the same receptor nih.govpsychogenics.comgiffordbioscience.com. The degree to which the test compound has occupied the receptors in the living animal is quantified by measuring the reduction in radioligand binding compared to control animals that did not receive the test compound nih.govpsychogenics.comgiffordbioscience.com.

These studies are critical for establishing the dose-response relationship for receptor engagement by therapeutic agents, such as antipsychotics or antidepressants, which often target dopamine and serotonin receptors psychogenics.comcambridge.orgrotman-baycrest.on.ca. For instance, studies have used [76Br]-bromospiperone in vivo to assess the occupancy of dopamine D2 receptors in the striatum by neuroleptic drugs cambridge.org. It is important to note that ex vivo methods can be sensitive to drug dissociation during tissue processing and incubation, potentially leading to an underestimation of occupancy compared to in vivo PET studies rotman-baycrest.on.ca.

Regional Brain Distribution of this compound in Preclinical Species

Biodistribution studies, often utilizing radiolabeled this compound, track the compound's uptake, distribution, and elimination from various tissues and organs over time after administration iaea.org. This is typically performed by administering the radiolabeled compound to preclinical species (e.g., rodents) and then measuring the radioactivity in homogenized tissue samples or whole-body autoradiography at different time points iaea.orgumich.edu.

These studies help characterize the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier and its regional distribution within the brain iaea.orgumich.edu. High uptake in specific brain regions, correlating with known receptor densities, confirms its utility as a tracer for mapping these receptors nih.govfrontiersin.orgumich.edu. For example, studies using radiolabeled spiperone derivatives have consistently shown preferential accumulation in the striatum, a region with high D2 receptor density nih.govumich.edu. Understanding the regional distribution is crucial for selecting appropriate ROIs in quantitative autoradiography and for interpreting imaging data.

Table 2: Representative Regional Brain Distribution of a Spiperone-like Ligand (Illustrative Data)

| Brain Region | % Injected Dose per Gram Tissue (%ID/g) at 60 min | Receptor Target(s) | Reference (Illustrative) |

| Striatum | 0.5 - 1.0 | Dopamine D2 | nih.govumich.edu |

| Frontal Cortex | 0.2 - 0.4 | Dopamine D2, 5-HT2A | nih.govfrontiersin.orgumich.edu |

| Hippocampus | 0.1 - 0.3 | Serotonin 5-HT2A | frontiersin.orgumich.edu |

| Cerebellum | < 0.1 | Low density | nih.govumich.edu |

Note: The data in this table are illustrative, representing typical findings for spiperone or related ligands in rodent brain distribution studies. Specific values for this compound would depend on the exact radiolabel and experimental conditions.

Compound List:

this compound

Spiperone

Ketanserin

Mianserin

Prazosin

125I-Iodopindolol

QNB

S-HT

Fhmitrazepam

[3H]Spiroperidol

[3H]raclopride

[11C]raclopride

[18F]spiperone

[76Br]-bromospiperone

[11C]spiperone

[11C]pimozide

[18F]haloperidol

[3H]SCH 23390

[3H]CFT

[3H]5-HT

8OH-DPAT

Buspirone

TFMPP

M100907

[3H]M100907

[11C]M100907

[3H]DAMGO

[11C]-(+)-PHNO

[3H]-(+)-PHNO

Cyclofoxy (CF)

18F-CF

3H-CF

[11C]JNJ-54173717

[3H]cimbi-36

25CN-NBOH

[11C]NMS-E973

Time-Course of Radiotracer Uptake and Clearance in Specific Animal Brain Regions

The application of this compound, particularly in its radiolabeled forms, in preclinical imaging necessitates a thorough understanding of its temporal dynamics within the brain. Studies investigating the time-course of radiotracer uptake and clearance in specific animal brain regions are crucial for validating its utility as a molecular imaging probe. These investigations typically involve dynamic positron emission tomography (PET) or single-photon emission computed tomography (SPECT) scans following the administration of the radiolabeled compound.

Research indicates that radiolabeled analogs of spiperone, including derivatives like this compound, exhibit distinct uptake patterns across various brain regions. For instance, in rodent models, peak striatal uptake of radiolabeled tracers has been observed at approximately 45-60 minutes post-injection, followed by a gradual decline criver.com. This temporal profile is characterized by differential accumulation, with regions rich in target receptors, such as the striatum (known for high dopamine D2 receptor density), showing significantly higher tracer accumulation compared to areas with lower receptor expression, like the cerebellum criver.com. The clearance rates are also subject to investigation, as they can be influenced by factors such as receptor saturation and the presence of competing endogenous ligands or administered drugs. Understanding these kinetics is fundamental for selecting appropriate time windows for imaging to ensure accurate quantification of receptor availability and occupancy.

Preclinical MicroPET/SPECT Imaging Applications (Methodology and Validation)

Preclinical microPET and SPECT imaging represent powerful tools for the in vivo characterization of neurochemical systems, and this compound and its radiolabeled derivatives have been employed in these methodologies. The fundamental application lies in their ability to visualize and quantify the distribution and binding of specific neuroreceptors, primarily dopamine D2 and serotonin 5-HT2A receptors, within the living animal brain criver.commdpi.com.

The methodology typically involves the intravenous administration of a radiolabeled form of this compound. Following injection, dynamic imaging sequences are acquired to capture the tracer's uptake, distribution, and eventual clearance from different brain regions nih.govnih.gov. Validation of these imaging agents is a critical step, ensuring their specificity and accuracy. This often includes competition binding studies, where the binding of the radiotracer is assessed in the presence of known receptor antagonists or agonists. Such studies confirm that the signal observed is indeed related to the target receptor and not due to off-target binding or non-specific accumulation. The ability of the radiotracer to cross the blood-brain barrier and its metabolic stability are also key validation parameters nih.gov.

Development of Animal Models for Receptor Studies

The utility of this compound in preclinical receptor studies is intrinsically linked to the development and application of appropriate animal models. Standard laboratory animals, such as Sprague-Dawley rats and C57BL/6 mice, are frequently utilized due to their well-characterized neuroanatomy and neurochemistry, which share similarities with human systems frontiersin.orgnih.gov. These models serve as crucial platforms for investigating receptor expression and function under various physiological and pathological conditions.

For studying receptor alterations associated with neurological disorders, specific animal models are employed. For example, in research focused on Parkinson's disease, models like the MPTP-induced Parkinsonism in mice are used. In these models, this compound-based imaging can assess the reduction in dopamine transporter (DAT) levels or changes in dopamine receptor availability, providing insights into the disease's neurochemical underpinnings criver.com. The development of genetically modified animal models, or models that mimic specific disease states, allows for a more targeted investigation of receptor dynamics and the evaluation of therapeutic interventions using this compound as a molecular probe.

Quantification of Receptor Availability and Occupancy in Vivo (Preclinical)

A primary objective in preclinical imaging studies using this compound is the quantitative assessment of receptor availability and occupancy in vivo. Receptor availability is often expressed as the non-displaceable binding potential (BPND), which reflects the ratio of specifically bound radioligand to the free concentration in the tissue at equilibrium. This parameter is derived using kinetic modeling techniques, such as the simplified reference region model (SRTM) or compartment models, which analyze the time-activity curves (TACs) of the radiotracer in different brain regions openaccessjournals.comresearchgate.net.

For example, studies employing radiolabeled this compound analogs in preclinical species have reported BPND values in regions like the striatum. In healthy rats, BPND values for dopamine D2 receptors have been reported in the range of 3.0-4.5, signifying substantial receptor density openaccessjournals.com. Receptor occupancy (RO) studies, which measure the extent to which a drug occupies its target receptors, are conducted by administering a test compound followed by the injection of a radioligand. The reduction in radioligand binding (e.g., a decrease in BPND) directly correlates with the occupancy achieved by the test compound psychogenics.comnih.govresearchgate.net. These quantitative measures are essential for understanding drug-target engagement and establishing preclinical dose-response relationships.

Pharmacokinetic Modeling in Preclinical Species for Research Purposes

Pharmacokinetic (PK) modeling plays a vital role in understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its radiolabeled derivatives in preclinical species. Physiologically based pharmacokinetic (PBPK) modeling, in particular, offers a mechanistic approach by incorporating physiological and anatomical data of the animal model scienceopen.comallucent.com. These models are constructed using compartment models that represent different organs and tissues, linked by the circulatory system, and are informed by parameters such as blood flow rates, tissue volumes, and the drug's physicochemical properties.

The development of PK models for this compound aims to describe its biodistribution, tissue uptake rates, distribution volumes, and clearance mechanisms scienceopen.commdpi.com. Such modeling is crucial for several research purposes: it aids in optimizing imaging protocols by identifying the most informative time frames for data acquisition, facilitates the accurate calculation of quantitative imaging parameters like BPND, and helps in predicting the tracer's behavior across different species or under varying physiological conditions. By understanding the PK profile, researchers can better interpret imaging data and extrapolate findings from preclinical studies to potential human applications.

Structure Activity Relationships Sar and Analog Development Based on 4 Bromospiperone Scaffold

Identification of Key Pharmacophore Features for Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptors

The spiperone (B1681076) scaffold possesses distinct structural elements that are critical for its interaction with both D2R and 5-HT2AR. The butyrophenone (B1668137) moiety, the spirocyclic system (specifically the 1,3,8-triazaspiro[4.5]decan-4-one core), and the p-fluorophenyl group are recognized as key pharmacophore features researchgate.netacs.orgprobes-drugs.org. Studies indicate that the triazaspiro[4.5]decanone portion is a significant determinant of spiperone's affinity and selectivity for serotonin receptors researchgate.netacs.org. Modifications to the N1 substituent of this spirocyclic system, such as replacing the phenyl ring with a methyl group, have shown a slight decrease in affinity for 5-HT2AR but a substantial reduction in affinity for 5-HT1A, 5-HT2C, and D2 receptors, suggesting a role in conferring selectivity researchgate.netacs.org. Spiperone itself exhibits high affinity for D2 receptors (Ki values ranging from 0.06 to 9.4 nM) and 5-HT2A receptors (Ki values around 40 nM or higher, with some sources indicating higher affinity up to pKi=9.4) probes-drugs.orgnih.govmdpi.comnih.gov. However, its binding is not exclusive, as it also shows significant affinity for other receptors, including 5-HT1A, 5-HT2B, 5-HT2C, and various adrenergic receptors nih.govmdpi.com. The p-fluorophenyl group is also a critical component, contributing to binding interactions within the receptor pocket nih.govingentaconnect.com.

Synthetic Modifications and Their Impact on Receptor Binding Profiles and Selectivity

Synthetic modifications of the spiperone scaffold have been extensively explored to fine-tune receptor binding profiles and enhance selectivity. For instance, altering the N1 substituent of the spirocyclic ring has proven effective. Replacing the N1-phenyl group with a methyl group in spiperone analogues resulted in compounds with significantly reduced affinity for D2 receptors (a 400-fold reduction) and other serotonin receptor subtypes, while maintaining reasonable affinity for 5-HT2A receptors researchgate.netacs.org. This highlights the potential for developing 5-HT2A-selective antagonists by modifying this part of the molecule acs.org.

Further modifications, such as substituting the amide nitrogen with alkyl groups of varying lengths, have also been investigated. Analogues with shorter alkyl chains (five carbons or less) displayed low selectivity for D2 over 5-HT2 receptors. However, N-benzylspiperone showed moderate improvement in D2 selectivity, and substitution on the ortho or para positions of the benzyl (B1604629) group further reduced 5-HT2 receptor affinity, thereby enhancing the selectivity ratio researchgate.netnih.gov.

Quantitative structure-activity relationship (QSAR) studies have also been employed to understand these modifications. For example, QSAR analysis of substituted phenylpiperidines as dopamine antagonists indicated that lipophilicity (clog P) and steric factors play significant roles in D2 receptor affinity tandfonline.com.

Metabolism and Biotransformation of 4 Bromospiperone in Research Contexts

In Vitro Metabolic Stability in Biological Preparations (e.g., hepatic microsomes)

In vitro metabolic stability assays are a cornerstone of early-phase drug discovery and preclinical research, offering insights into a compound's susceptibility to enzymatic degradation. These assays typically utilize liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. By incubating a compound with hepatic microsomes and monitoring its disappearance over time, researchers can estimate its intrinsic clearance and predict its metabolic fate in a living organism.

From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life would suggest rapid metabolism, potentially leading to low bioavailability and a short duration of action in in vivo studies. Conversely, a long half-life would indicate greater metabolic stability.

Table 1: Typical Parameters Determined from In Vitro Metabolic Stability Assays

| Parameter | Description | Implication for Research |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A shorter half-life suggests faster metabolism and potentially lower in vivo exposure. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. | Higher intrinsic clearance indicates more efficient metabolism by hepatic enzymes. |

| Percentage of Parent Compound Remaining | The amount of the initial compound that has not been metabolized at a specific time point. | Provides a direct measure of the rate of metabolic degradation. |

Without specific data for 4-Bromospiperone, researchers would typically compare its stability profile to that of structurally similar compounds or the parent compound, spiperone (B1681076), to infer its likely metabolic characteristics.

Identification of Major Metabolites Affecting Research Interpretations

The biotransformation of a parent compound can lead to the formation of various metabolites, some of which may possess their own biological activity or even toxicity. Identifying these major metabolites is critical as their presence can significantly influence the interpretation of research findings. The process of biotransformation generally occurs in two phases. Phase I reactions, primarily mediated by CYP enzymes, introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

For this compound, potential metabolic pathways could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic rings or the piperidine (B6355638) or spiropiperidine moieties.

N-dealkylation: The removal of the ethyl group from the piperidine nitrogen.

Oxidative deamination: The removal of the amino group, leading to the formation of a ketone.

Aromatic hydroxylation: The addition of a hydroxyl group to the bromophenyl ring.

The identification of these metabolites is typically achieved using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro metabolism studies.

Table 2: Potential Phase I Metabolites of this compound

| Potential Metabolite | Type of Reaction | Potential Impact on Research |

| Hydroxylated this compound | Hydroxylation | Could alter receptor binding affinity and selectivity. |

| N-dealkylated this compound | N-dealkylation | May exhibit a different pharmacological profile compared to the parent compound. |

| Oxidized this compound | Oxidative deamination | Likely to have significantly different biological activity. |

The formation of specific metabolites can vary between species, a factor that is crucial to consider when extrapolating preclinical animal data to humans.

Impact of Metabolites on Receptor Binding and Research System Behavior

The generation of metabolites with their own pharmacological activity can profoundly complicate the interpretation of in vivo studies. If a metabolite retains affinity for the target receptor (e.g., the dopamine (B1211576) D2 receptor for this compound), it can contribute to the observed pharmacological effect, leading to an overestimation of the parent compound's potency or a misinterpretation of its duration of action.

Furthermore, metabolites may interact with other receptors or biological targets, resulting in off-target effects that are not attributable to the parent compound. This is particularly important in neuroscience research where receptor cross-talk and complex signaling pathways are common.

To assess the impact of metabolites, researchers would need to synthesize the identified major metabolites and test their binding affinity and functional activity at the relevant receptors. This would involve competitive binding assays using radiolabeled ligands and functional assays to measure downstream signaling events.

Table 3: Hypothetical Impact of a Major Metabolite on Receptor Binding Studies

| Compound | Receptor Affinity (Ki) at D2 Receptor | Implication |

| This compound | High | The primary contributor to the observed effect. |

| Metabolite A | High | Contributes to the overall pharmacological effect, potentially prolonging it. |

| Metabolite B | Low or None | Unlikely to have a significant direct effect at the D2 receptor. |

In the absence of specific studies on the metabolites of this compound, it is imperative for researchers using this compound to consider the potential for metabolic transformation and to design experiments that can account for the possible contribution of active metabolites. This could involve, for example, pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate the time course of the parent compound and its major metabolites with the observed biological response.

Advanced Methodological Considerations and Future Directions for 4 Bromospiperone Research

Integration with Advanced Preclinical Imaging Modalities

The application of 4-Bromospiperone is significantly enhanced through its integration with cutting-edge preclinical imaging techniques, enabling in vivo visualization and quantification of its target receptor interactions.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): this compound, particularly when radiolabeled with isotopes like bromine-76 (B1195326) ([76Br]bromospiperone) or bromine-77 (B1219884) ([77Br]-labeled this compound), serves as a crucial radioligand for PET and SPECT imaging ontosight.ainih.govnih.govnih.gov. These modalities allow researchers to study the distribution, kinetics, and receptor occupancy of this compound in the living brain of animal models and, historically, in humans nih.govnih.govneurology.orgcambridge.orgiaea.orgoup.com. Studies utilizing these techniques have been instrumental in mapping dopamine (B1211576) receptor density and investigating dopaminergic system alterations in various neurological and psychiatric conditions nih.govnih.govneurology.orgsnmjournals.org. The development of new generation radioligands with higher affinity, such as [18F]fallypride or [11C]FLB 457, has expanded the ability to probe D2 receptors in low-density brain regions implicated in disorders like schizophrenia nih.gov. While [76Br]bromospiperone was used in early SPECT studies for dopamine receptor density, its popularity has waned due to imaging characteristics, with newer tracers like [123I]iodobenzamide (IBZM) and [123I]epidepride emerging for assessing postsynaptic dopamine activity nih.govfrontiersin.org.

MicrofMRI and Optogenetics: While direct imaging of this compound using microfMRI is not its primary application, its pharmacological effects on brain activity can be assessed using this technique. Researchers can investigate how receptor occupancy by this compound influences functional brain networks, which can then be visualized with microfMRI. Similarly, in optogenetics, this compound can be used to validate receptor targets or to study the downstream consequences of receptor modulation on genetically modified neuronal circuits. For instance, research has explored the role of dopamine and serotonin (B10506) systems in working memory, where compounds acting on these systems, potentially including this compound, could be studied in conjunction with optogenetic manipulation of these pathways nih.gov. The integration of these advanced techniques allows for a more comprehensive understanding of the functional consequences of this compound's receptor interactions within complex neural circuits.

Potential for Multi-Modal Receptor Studies Utilizing this compound

This compound's well-characterized affinity for dopamine D2 and serotonin 5-HT2A receptors makes it an excellent tool for investigating receptor crosstalk and the interplay between different neurotransmitter systems.

Investigating Receptor Crosstalk: The dopamine and serotonin systems are intricately linked and play crucial roles in mood, cognition, and behavior nih.govbiorxiv.orgmdpi.com. This compound can be employed in studies designed to elucidate functional crosstalk between D2 and 5-HT2A receptors. For example, research has demonstrated that D2 receptor activation can modulate the affinity of agonists for 5-HT2A receptors, suggesting a potential physical interaction (heteromerization) between these receptors nih.gov. By using this compound in combination with other receptor ligands or in genetically modified models, researchers can explore how modulation of one system impacts the signaling or function of the other. This multi-modal approach is vital for understanding complex neurological disorders where dysregulation of multiple neurotransmitter systems is observed.

Comparative Receptor Profiling: Beyond its primary targets, understanding the binding profile of this compound across a broader range of receptors is crucial. Studies investigating structure-activity relationships for similar compounds have highlighted the importance of selectivity for specific receptor subtypes nih.govresearchgate.net. While this compound is known for D2 and 5-HT2A affinity, comprehensive profiling against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptor subtypes, and potentially other targets can reveal novel interactions or off-target effects. This detailed profiling is essential for refining its use as a specific research tool and for identifying potential new therapeutic avenues.

Unexplored Research Avenues and Mechanistic Insights

Despite its established use, several research avenues remain underexplored for this compound, offering opportunities for deeper mechanistic understanding and novel applications.

Mechanistic Insights into Receptor Modulation: While this compound's antagonist activity at D2 and 5-HT2A receptors is well-documented, further investigation into the precise downstream signaling pathways and cellular effects could yield significant mechanistic insights. This could include exploring its impact on various intracellular signaling cascades, gene expression, or neuronal plasticity. Understanding these mechanisms at a deeper level could reveal its role in more complex neurobiological processes than currently appreciated.

Novel Therapeutic Targets and Applications: The established interaction of this compound with key neurotransmitter systems suggests potential for its application in areas beyond its traditional focus. For instance, research into novel therapeutic targets for conditions like liver fibrosis or Alzheimer's disease highlights the ongoing search for compounds that can modulate complex biological pathways nih.govinsidescientific.com. While not a direct therapeutic agent itself, understanding how this compound's interactions might influence other systems could inspire the design of new therapeutic strategies or repurposing of related compounds. Exploring its effects in models of neurodevelopmental disorders, where dopamine signaling is implicated, could also represent a promising frontier frontiersin.org.

Challenges and Limitations in Utilizing this compound as a Research Tool

The effective utilization of this compound as a research tool is accompanied by inherent challenges and limitations that researchers must carefully consider.

Specificity and Off-Target Binding: While this compound exhibits significant affinity for D2 and 5-HT2A receptors, like many pharmacological agents, it may also interact with other receptors to varying degrees. Ensuring high specificity is critical for accurate interpretation of experimental results, as off-target binding can lead to confounding effects aeonianbiotech.comosti.gov. Researchers must rigorously validate the selectivity of this compound in their specific experimental context. The distinction between antibody specificity (binding to a specific epitope) and selectivity (binding to a unique epitope without cross-reactivity) is also relevant when considering related molecular probes aeonianbiotech.com.

Radioligand Development and Imaging Limitations: For in vivo imaging applications, the development of suitable radioligands is paramount. While [76Br] and [77Br]-labeled versions of this compound have been used, challenges exist in optimizing radioligand properties, such as affinity, selectivity, and clearance, for high-quality imaging nih.gov. Early tracers like [76Br]bromospiperone, while foundational, may have limitations in resolution or signal-to-noise ratio compared to newer tracers nih.govfrontiersin.org. Furthermore, interpreting PET/SPECT data requires sophisticated kinetic modeling, and factors such as partial volume effects and inter-subject variability can complicate quantitative analysis snmjournals.orgfrontiersin.orgnih.gov.

Translational Challenges: Translating findings from preclinical research using tools like this compound into clinical applications or practice can be challenging. This involves bridging linguistic and cultural differences in scientific communication, ensuring robust and standardized methodologies, and overcoming barriers in disseminating research findings nih.govresearchgate.netnih.gov. The complexity of biological systems and the potential for species differences also necessitate careful consideration when extrapolating results from animal models to human physiology.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of 4-Bromospiperone?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and bromine/fluorine substitution patterns . Purity analysis typically employs reverse-phase HPLC with UV detection, calibrated against reference standards. For novel derivatives, elemental analysis may supplement these methods. Researchers should cross-reference spectral data with literature and ensure compliance with journal requirements for compound characterization, including detailed experimental protocols in supplementary materials .

Q. How should researchers design in vitro binding assays to evaluate this compound’s affinity for dopamine and serotonin receptors?

Use radioligand displacement assays with cell membranes expressing cloned human receptors (e.g., D₂ and 5-HT₂A subtypes). Include a reference antagonist (e.g., ketanserin for 5-HT₂A) to validate assay conditions. Perform saturation binding to determine Kd and competition assays to calculate IC50 and Ki values. Normalize data to account for nonspecific binding and repeat experiments in triplicate to ensure reproducibility. Statistical tools like nonlinear regression (e.g., GraphPad Prism) are critical for curve fitting .

Q. What literature-based protocols are available for synthesizing this compound, and how can yield optimization be systematically approached?

Published syntheses often involve bromination of spiperone derivatives using N-bromosuccinimide (NBS) under controlled conditions. Key variables for optimization include solvent polarity (e.g., DCM vs. THF), temperature, and catalyst (e.g., Lewis acids). Researchers should conduct fractional factorial experiments to identify significant factors and employ LC-MS to monitor reaction progress. Document all modifications rigorously to align with reproducibility standards in organic chemistry journals .

Advanced Research Questions

Q. How can contradictions in reported receptor binding data for this compound across studies be resolved methodologically?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ion concentrations) or receptor isoforms. To address this:

- Perform a meta-analysis of published Ki values, stratifying data by experimental parameters.

- Replicate key studies under standardized conditions, using WHO-recommended reference materials.

- Apply statistical tests (e.g., ANOVA) to evaluate inter-lab variability.

- Use molecular docking simulations to explore ligand-receptor interactions that might explain divergent results .

Q. What strategies are effective for integrating this compound into longitudinal in vivo studies targeting neuropsychiatric disorders, considering its pharmacokinetic limitations?

- Dosing : Conduct pilot pharmacokinetic studies to establish plasma half-life and blood-brain barrier penetration.

- Formulation : Use nanoemulsions or liposomal carriers to enhance bioavailability.

- Behavioral Models : Pair with validated assays (e.g., prepulse inhibition for schizophrenia models) and include positive/negative controls.

- Data Collection : Employ blinded scoring and automated behavioral tracking systems to minimize bias. Statistical power analysis should guide sample size selection .

Q. How can researchers align studies on this compound’s metabolic pathways with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility : Use hepatocyte microsomes or CYP450 isoform-specific assays to identify primary metabolites.

- Novelty : Focus on understudied Phase II conjugation pathways.

- Ethics : Adhere to institutional guidelines for animal/human tissue use.

- Relevance : Link metabolite profiles to clinical drug-drug interaction risks. Pre-register study designs on platforms like Open Science Framework to enhance transparency .

Q. What computational approaches are recommended for predicting off-target effects of this compound in silico?

- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential off-targets.

- Molecular Dynamics (MD) : Simulate ligand binding to homologous receptors (e.g., adrenergic receptors) to assess selectivity.

- Toxicity Profiling : Apply QSAR models like ProTox-II to predict hepatotoxicity. Validate findings with orthogonal assays (e.g., high-content screening in HepG2 cells) .

Methodological Guidelines

- Data Contradiction Analysis : Use iterative triangulation, combining experimental replication, meta-analysis, and computational modeling .

- Experimental Design : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Statistical Rigor : Predefine significance thresholds (e.g., α = 0.01 for high-throughput screens) and correct for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.